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Compound Name:
2,4-Dibromo-1-methyl-1H-

imidazole

Cat. No.: B1588323 Get Quote

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds

are paramount. Among these, the imidazole ring is a "privileged structure," a core motif found in

essential biomolecules like the amino acid histidine and the neurotransmitter histamine[1]. Its

unique electronic properties and ability to participate in hydrogen bonding make it a

cornerstone for designing enzyme inhibitors and receptor antagonists[2]. The strategic

introduction of halogen atoms, particularly bromine, onto this scaffold transforms it into a

versatile and powerful building block.

2,4-Dibromo-1-methyl-1H-imidazole is a prime example of such a functionalized

intermediate. The presence of two bromine atoms at distinct positions (C2 and C4) provides

reactive handles for sequential, regioselective functionalization through modern cross-coupling

chemistry[3][4]. This allows for the systematic and efficient construction of complex molecular

architectures, enabling the rapid exploration of structure-activity relationships (SAR) in drug

discovery campaigns[3]. The N-methyl group not only protects the imidazole nitrogen from

undesired side reactions but also modulates the molecule's solubility and electronic properties.

This guide serves as a technical resource for researchers, scientists, and drug development

professionals, offering in-depth insights into the chemical properties, synthesis, and, most

critically, the reactive behavior of 2,4-Dibromo-1-methyl-1H-imidazole. We will explore the

causality behind experimental choices and provide validated protocols to empower its effective

use in the laboratory.
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Core Chemical and Physical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its successful

application in synthesis. These parameters dictate choices regarding solvents, reaction

temperatures, and purification methods. The core properties of 2,4-Dibromo-1-methyl-1H-
imidazole are summarized below.

Property Data Source(s)

CAS Number 53857-60-6 [5][6][7][8]

Molecular Formula C₄H₄Br₂N₂ [6][8][9]

Molecular Weight 239.90 g/mol [6][8][9]

Appearance White to light yellow solid [3][4]

Purity Typically ≥98% (Commercial) [8]

Topological Polar Surface Area

(TPSA)
17.82 Å² [8]

LogP 1.9451 [8]

Synthesis Pathway: A Regioselective Approach
The synthesis of 2,4-Dibromo-1-methyl-1H-imidazole often involves a multi-step process

starting from a more readily available precursor. A common and logical strategy involves the

exhaustive bromination of N-methylimidazole followed by selective debromination. This

approach is advantageous as it leverages the high reactivity of the imidazole ring towards

electrophilic substitution and controls the final regiochemistry through a reductive step.

A plausible synthesis route is adapted from protocols for similar brominated imidazoles[10].

Step 1: Exhaustive Bromination to 2,4,5-Tribromo-1-methyl-1H-imidazole The first step is the

tribromination of 1-methylimidazole. Acetic acid is a suitable solvent that also activates the

bromine. Sodium acetate is used as a base to buffer the HBr generated during the reaction.

Rationale: The imidazole ring is highly activated towards electrophilic aromatic substitution.

Using an excess of bromine under these conditions ensures complete bromination at all
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available positions (C2, C4, and C5) to yield the tribromo-intermediate[10].

Step 2: Selective Reductive Debromination The key to obtaining the desired 2,4-dibromo

isomer is the regioselective removal of the bromine atom at the C5 position. This is typically

achieved using a mild reducing agent like sodium sulfite in refluxing water.

Rationale: The bromine atom at the C5 position of a 1-methyl-2,4,5-tribromoimidazole is the

most susceptible to nucleophilic attack and subsequent reduction. This difference in

reactivity allows for its selective removal, leaving the more stable C2 and C4 bromines

intact[10]. The difference in reactivity stems from the electronic properties of the imidazole

ring positions.
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Step 1: Exhaustive Bromination
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Caption: Synthetic pathway for 2,4-Dibromo-1-methyl-1H-imidazole.
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Chemical Reactivity and Synthetic Utility
The synthetic power of 2,4-Dibromo-1-methyl-1H-imidazole lies in the differential reactivity of

its two bromine atoms. This allows for its use as a scaffold upon which two different

substituents can be built in a controlled, stepwise manner. The primary reactions leveraging

this reactivity are palladium-catalyzed cross-coupling reactions.

Regioselectivity in Cross-Coupling Reactions
In palladium-catalyzed reactions like Suzuki-Miyaura and Stille couplings, the C2-Br bond is

generally more reactive than the C4-Br bond.

Mechanistic Rationale: The C2 position (between the two nitrogen atoms) is more electron-

deficient than the C4 or C5 positions. This heightened electrophilicity makes the C2-Br bond

more susceptible to oxidative addition to the Pd(0) catalyst, which is the rate-determining

step in many cross-coupling cycles[11]. This inherent reactivity difference is the key to

performing selective mono-functionalization at the C2 position by using one equivalent of the

coupling partner under carefully controlled conditions.
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Path 1: C2 Functionalization (More Reactive)

Path 2: C4 Functionalization (Less Reactive)
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Caption: Regioselective functionalization workflow.
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Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C-

C bonds, coupling an organoboron reagent with an organic halide[12][13]. Its tolerance of a

wide range of functional groups and generally mild conditions make it ideal for complex

molecule synthesis[13].

Protocol: Selective Mono-Arylation at the C2 Position

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), add 2,4-Dibromo-1-methyl-1H-imidazole (1.0 eq.), the desired arylboronic acid

(1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically K₂CO₃ or

Cs₂CO₃ (2.5 eq.).

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1

ratio).

Expert Insight: The addition of water is crucial in the Suzuki reaction. It helps to dissolve

the inorganic base and facilitates the transmetalation step by promoting the formation of

the active boronate species[12].

Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the

reaction progress by TLC or LC-MS.

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate

and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter,

and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to isolate the 2-

aryl-4-bromo-1-methyl-1H-imidazole.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Cross-Coupling
The Stille reaction couples an organic halide with an organotin compound (organostannane)

and is also catalyzed by palladium[14][15]. It is particularly valuable because organostannanes

are stable to air and moisture and are compatible with a vast array of functional groups[16].

However, the toxicity of tin reagents is a significant drawback[17].

Protocol: Stille Coupling for Alkynyl or Aryl Introduction

Reaction Setup: In a glovebox or under an inert atmosphere, combine 2,4-Dibromo-1-
methyl-1H-imidazole (1.0 eq.), the organostannane reagent (e.g.,

tributyl(phenylethynyl)stannane, 1.2 eq.), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq.), and

a copper(I) salt such as CuI (0.1 eq.) in a suitable flask.

Expert Insight: The addition of a copper(I) co-catalyst can significantly accelerate the

transmetalation step, especially for less reactive stannanes, in what is often referred to as
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a Stille-Kelly coupling variation[14].

Solvent Addition: Add a degassed aprotic polar solvent like DMF or NMP.

Reaction Execution: Heat the mixture to 80-120 °C and monitor by TLC or LC-MS.

Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with an

aqueous solution of KF. The fluoride ions effectively scavenge the tin byproducts by forming

insoluble fluorostannates, which can be removed by filtration.

Purification: Further purify the filtrate by standard extraction and column chromatography.

Lithiation and Transmetalation
For functionalization that cannot be achieved via cross-coupling, direct metalation offers an

alternative pathway. Halogen-lithium exchange can be performed on the C-Br bonds, typically

using an organolithium reagent like n-butyllithium at low temperatures.

Regiocontrol: The C2-Br bond is again more susceptible to halogen-lithium exchange than

the C4-Br bond due to the inductive effect of the adjacent nitrogen atoms, which stabilizes

the resulting carbanion. This allows for selective lithiation at C2.

Synthetic Utility: The resulting lithiated imidazole is a potent nucleophile that can react with a

wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides). Alternatively, the

organolithium intermediate can undergo transmetalation with other metals (e.g., Zn, B, Mg)

to generate different organometallic reagents for subsequent reactions[18].

Applications in Drug Discovery and Materials
Science
2,4-Dibromo-1-methyl-1H-imidazole is not an end product but a critical starting point for

creating high-value compounds.

Kinase Inhibitors: The imidazole scaffold is a proven platform for developing kinase inhibitors

for oncology[19]. The dibrominated intermediate allows for the introduction of different aryl or

heteroaryl groups at the C2 and C4 positions to probe the ATP-binding pocket of target

kinases.
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Antimicrobial Agents: Halogenated imidazoles are known to possess significant antibacterial

and antifungal properties[19][20]. This building block can be used to synthesize novel

libraries of compounds for screening against pathogenic microbes.

Organic Electronics: The rigid, electron-rich nature of the imidazole core makes it an

attractive component for organic electronic materials, such as organic light-emitting diodes

(OLEDs) and organic field-effect transistors (OFETs). The dibromo functionality allows for the

extension of conjugation through cross-coupling, tuning the electronic and photophysical

properties of the final material[3].

Conclusion
2,4-Dibromo-1-methyl-1H-imidazole is a synthetically powerful and versatile building block.

Its value is derived not just from the presence of the privileged imidazole core but from the

differential reactivity of its two bromine atoms. A thorough understanding of its properties and

the principles of regioselective cross-coupling chemistry enables researchers to unlock its full

potential. By providing controlled, stepwise access to disubstituted imidazoles, this reagent

serves as a critical tool for accelerating innovation in the discovery of new pharmaceuticals and

advanced functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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